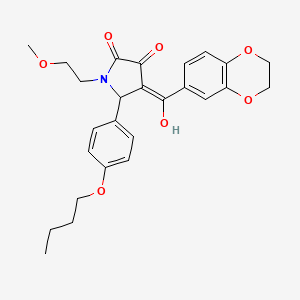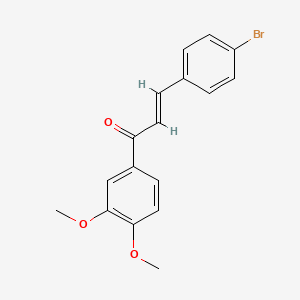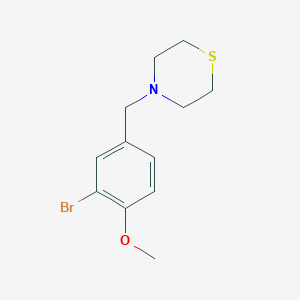![molecular formula C19H17N5 B5378427 2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5378427.png)
2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine, also known as JP-8-039, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has shown promising results in various preclinical studies.
作用機序
The mechanism of action of 2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. 2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine also inhibits the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. Furthermore, 2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, 2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine has been shown to inhibit tumor growth, induce apoptosis, and inhibit angiogenesis. In inflammation, 2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes such as COX-2 and MMP-9. In neurodegenerative disorders, 2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
実験室実験の利点と制限
2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It has also shown good bioavailability and pharmacokinetic properties in preclinical studies. However, 2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine has some limitations for lab experiments. It is a relatively new compound, and its safety and efficacy in humans have not been established yet. Furthermore, the synthesis of 2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine is complex and requires expertise in organic chemistry.
将来の方向性
2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine has shown promising results in preclinical studies, and there are several future directions for its research. One direction is to investigate the safety and efficacy of 2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine in clinical trials. Another direction is to study the potential of 2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine in combination with other drugs for the treatment of various diseases. Furthermore, the development of novel derivatives of 2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine with improved pharmacokinetic properties and selectivity is another future direction.
Conclusion:
In conclusion, 2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine is a novel compound that has shown promising results in preclinical studies for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Its mechanism of action involves the inhibition of various signaling pathways and enzymes involved in disease progression. 2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine has several advantages for lab experiments, but its safety and efficacy in humans have not been established yet. There are several future directions for the research of 2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine, and its potential as a therapeutic agent warrants further investigation.
合成法
The synthesis of 2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine involves the condensation reaction of 2-(1H-imidazol-1-yl)ethylamine, 2-(1H-imidazol-1-yl)-1-phenylethanol, and 2-bromo-5-chloropyridine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified by column chromatography to obtain pure 2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine.
科学的研究の応用
2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, 2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, 2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, 2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
特性
IUPAC Name |
2-[1-(2-imidazol-1-yl-1-phenylethyl)imidazol-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-2-6-16(7-3-1)18(14-23-12-10-20-15-23)24-13-11-22-19(24)17-8-4-5-9-21-17/h1-13,15,18H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJIJIGUDIFYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CN=C2)N3C=CN=C3C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[5-({[2-(dimethylamino)ethyl]amino}methyl)-2-furyl]phenyl}ethanol dihydrochloride](/img/structure/B5378358.png)
![2-({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)imidazo[1,2-a]pyridine](/img/structure/B5378376.png)
![2-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}ethyl acetate](/img/structure/B5378377.png)

![N,N,2-trimethyl-6-[4-(phenoxyacetyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5378392.png)
![2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide](/img/structure/B5378396.png)
![rel-(4aS,8aR)-6-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5378402.png)
![1-[(3-methyl-1-benzothien-2-yl)carbonyl]-2-(1-pyrrolidinylcarbonyl)piperazine](/img/structure/B5378404.png)
![7-(2,2-dimethylpropanoyl)-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5378407.png)

![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,4-dimethylpyrimidine](/img/structure/B5378420.png)
![(1R*,2R*,6S*,7S*)-4-[2-(1-methyl-1H-imidazol-2-yl)benzoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5378438.png)
amine hydrochloride](/img/structure/B5378452.png)